molecular formula C26H22Cl2N2O6S3 B5151154 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide)

3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide)

Cat. No. B5151154
M. Wt: 625.6 g/mol
InChI Key: SRWGGKAXWHIFHT-UHFFFAOYSA-N
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Description

3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide), also known as SBBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. SBBS is a sulfonamide-based compound that contains two benzene rings and a sulfonamide group, making it a versatile molecule for different applications.

Mechanism of Action

The mechanism of action of 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) varies depending on the application. In the case of anti-tumor activity, 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and metastasis of cancer cells.
In the case of Alzheimer's disease, 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) inhibits the activity of acetylcholinesterase, an enzyme that degrades acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) has been shown to have a variety of biochemical and physiological effects, depending on the application. In the case of anti-tumor activity, 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to decrease the expression of hypoxia-inducible factor 1α, a protein that is involved in the regulation of cell survival and angiogenesis.
In the case of Alzheimer's disease, 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) has been shown to improve cognitive function in animal models of the disease. It has also been shown to decrease the levels of amyloid-β peptide, a protein that is involved in the formation of plaques in the brains of Alzheimer's patients.

Advantages and Limitations for Lab Experiments

The advantages of using 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) in lab experiments include its high purity, ease of synthesis, and versatility for different applications. However, the limitations of 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) include its potential toxicity and the need for further studies to determine its optimal dosage and administration for different applications.

Future Directions

There are many potential future directions for the study of 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide), including:
1. Further studies on the mechanism of action of 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) in different applications, including anti-tumor activity and Alzheimer's disease.
2. Development of 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) derivatives with improved potency and selectivity for different targets.
3. Investigation of the potential of 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) as a component of self-healing materials.
4. Studies on the toxicity and pharmacokinetics of 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) in animal models and humans.
5. Development of novel drug delivery systems for 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) to improve its efficacy and reduce its toxicity.
In conclusion, 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) is a versatile sulfonamide-based compound that has potential applications in various fields. Its synthesis method is straightforward, and it has been extensively studied for its potential anti-tumor and Alzheimer's disease activity, as well as its use as a tool in biochemistry and materials science. However, further studies are needed to determine its optimal dosage, toxicity, and pharmacokinetics, as well as its potential future applications.

Synthesis Methods

The synthesis of 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) involves the reaction of 6-chlorobenzenesulfonyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction occurs at room temperature, and the product is obtained after purification using column chromatography. The yield of the synthesis is around 60-70%, and the purity of the product can be confirmed using NMR and mass spectroscopy.

Scientific Research Applications

3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, as it can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
In biochemistry, 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) has been used as a tool to study the mechanism of action of various enzymes, including carbonic anhydrase and β-lactamase. It has also been shown to be an effective inhibitor of the enzyme N-myristoyltransferase, which is involved in the regulation of protein function.
In materials science, 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) has been studied as a potential component of self-healing materials, as it can form reversible bonds with other molecules in the presence of heat or pressure.

properties

IUPAC Name

N-benzyl-5-[3-(benzylsulfamoyl)-4-chlorophenyl]sulfonyl-2-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22Cl2N2O6S3/c27-23-13-11-21(15-25(23)38(33,34)29-17-19-7-3-1-4-8-19)37(31,32)22-12-14-24(28)26(16-22)39(35,36)30-18-20-9-5-2-6-10-20/h1-16,29-30H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWGGKAXWHIFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)NCC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22Cl2N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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